(3-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Overview
Description
JWH 122 3-methylnaphthyl isomer is a synthetic cannabinoid that displays high affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . It is a positional isomer of JWH 122, differing in the position of the methyl group on the naphthyl ring . This compound is primarily used for research and forensic purposes .
Mechanism of Action
Target of Action
JWH 122 3-methylnaphthyl isomer is a synthetic cannabinoid that displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural cannabinoids in the body. This interaction leads to a change in the conformation of the receptors, triggering a series of intracellular events .
Biochemical Pathways
The activation of CB1 and CB2 receptors by JWH 122 3-methylnaphthyl isomer can affect various biochemical pathways. For instance, it can inhibit adenylate cyclase activity, modulate calcium and potassium channels, and activate mitogen-activated protein kinases . These changes can have downstream effects on neuronal excitability, inflammation, and pain perception, among other physiological processes.
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, which could influence its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of JWH 122 3-methylnaphthyl isomer’s action depend on the specific physiological or pathological context in which the CB1 and CB2 receptors are activated. For instance, in the nervous system, activation of these receptors can modulate neurotransmitter release, affecting various neurological functions and behaviors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 122 3-methylnaphthyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 3-methylnaphthalen-1-yl chloride under basic conditions . The reaction typically takes place in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
JWH 122 3-methylnaphthyl isomer undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the naphthyl ring, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted naphthyl compounds .
Scientific Research Applications
JWH 122 3-methylnaphthyl isomer is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
JWH 122: The parent compound with the methyl group at the 4-position on the naphthyl ring.
JWH 210: Another synthetic cannabinoid with an ethyl group instead of a methyl group on the naphthyl ring.
JWH 018: A synthetic cannabinoid with a different substitution pattern on the naphthyl ring.
Uniqueness
JWH 122 3-methylnaphthyl isomer is unique due to the specific position of the methyl group on the naphthyl ring, which affects its binding affinity and activity at cannabinoid receptors . This positional isomerism can lead to differences in pharmacological and toxicological properties compared to other synthetic cannabinoids .
Properties
IUPAC Name |
(3-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-18(2)15-19-10-5-6-11-20(19)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAISCZQPNYSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017309 | |
Record name | JWH-122 3-Methylnaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-25-7 | |
Record name | (3-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-122 3-Methylnaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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